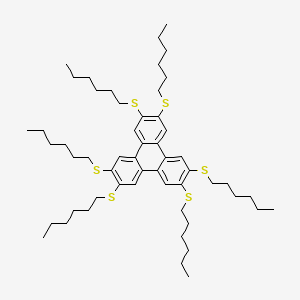
2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene is a compound belonging to the class of triphenylene derivatives. It is characterized by the presence of six hexylsulfanyl groups attached to the triphenylene core. This compound is known for its unique photophysical properties and its ability to form discotic liquid crystalline phases, making it of interest in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene typically involves the silylation of 2,3,6,7,10,11-hexabromotriphenylene with chlorodimethylsilane and magnesium . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques to achieve the required quality and yield for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene undergoes various chemical reactions, including:
Oxidation: The hexylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The hexylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted triphenylene derivatives. These products can exhibit different photophysical and chemical properties compared to the parent compound .
Aplicaciones Científicas De Investigación
2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules and studying photophysical properties.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic tools.
Mecanismo De Acción
The mechanism by which 2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene exerts its effects is primarily through its interaction with light and its ability to form ordered structures. The hexylsulfanyl groups enhance the compound’s solubility and self-assembly properties, allowing it to form columnar stacks that are essential for its liquid crystalline behavior. These properties are crucial for its applications in optoelectronic devices and other advanced materials .
Comparación Con Compuestos Similares
Similar Compounds
2,3,6,7,10,11-Hexakis(n-hexyloxy)triphenylene: Similar in structure but with hexyloxy groups instead of hexylsulfanyl groups.
2,3,6,7,10,11-Hexakis(n-hexylsulfonyl)triphenylene: Contains hexylsulfonyl groups, which affect its photophysical properties differently.
Uniqueness
2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene is unique due to the strong interaction of its hexylsulfanyl groups with the triphenylene core. This interaction influences its absorption and emission spectra, as well as its radiative and non-radiative processes, making it distinct from other similar compounds .
Propiedades
Número CAS |
90430-82-3 |
|---|---|
Fórmula molecular |
C54H84S6 |
Peso molecular |
925.6 g/mol |
Nombre IUPAC |
2,3,6,7,10,11-hexakis(hexylsulfanyl)triphenylene |
InChI |
InChI=1S/C54H84S6/c1-7-13-19-25-31-55-49-37-43-44(38-50(49)56-32-26-20-14-8-2)46-40-52(58-34-28-22-16-10-4)54(60-36-30-24-18-12-6)42-48(46)47-41-53(59-35-29-23-17-11-5)51(39-45(43)47)57-33-27-21-15-9-3/h37-42H,7-36H2,1-6H3 |
Clave InChI |
XUGANSMMMYTZPV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)SCCCCCC)SCCCCCC)SCCCCCC)SCCCCCC)SCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
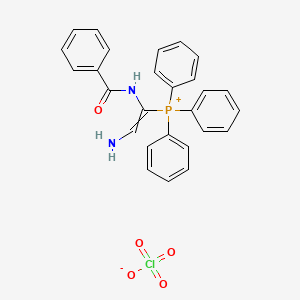
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
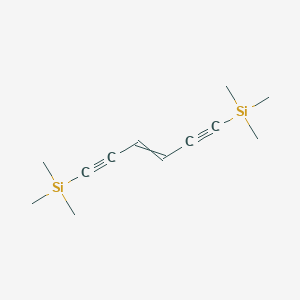
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
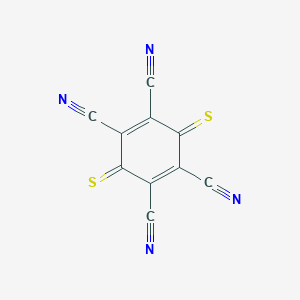
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
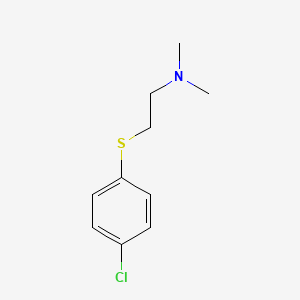

![2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one](/img/structure/B14358909.png)
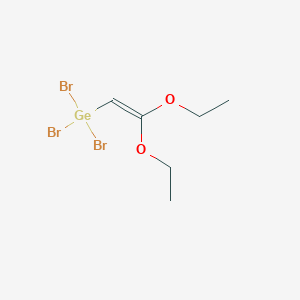

![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-cyanoacetamide](/img/structure/B14358939.png)
